molecular formula C21H23NO4 B4534925 N-[2-(allyloxy)benzyl]-2-(1,3-benzodioxol-5-yl)-N-ethylacetamide

N-[2-(allyloxy)benzyl]-2-(1,3-benzodioxol-5-yl)-N-ethylacetamide

Cat. No. B4534925
M. Wt: 353.4 g/mol
InChI Key: CFFJMCVURHDJRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[2-(allyloxy)benzyl]-2-(1,3-benzodioxol-5-yl)-N-ethylacetamide often involves cascade reactions and palladium-catalyzed processes. For instance, a related synthesis involves sequential Pd(0)-catalyzed deallylation followed by Pd(II)-catalyzed aminocarbonylative heterocyclization, starting from allyloxyaryl precursors and amines, leading to the formation of benzofuran derivatives (Gabriele et al., 2007). Such methodologies could be adapted for the synthesis of the compound , highlighting the role of palladium catalysis in facilitating complex organic transformations.

Molecular Structure Analysis

The molecular structure of compounds like N-[2-(allyloxy)benzyl]-2-(1,3-benzodioxol-5-yl)-N-ethylacetamide can be elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These methods provide insights into the arrangement of atoms and the stereochemistry of the molecule. The crystal structure of a related compound, 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, demonstrates the extended conformation of the acetamido moiety and highlights the importance of hydrogen bonding in stabilizing the molecular structure (Camerman et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of N-[2-(allyloxy)benzyl]-2-(1,3-benzodioxol-5-yl)-N-ethylacetamide can be influenced by its functional groups. The presence of the allyloxy group suggests susceptibility to nucleophilic substitution reactions, while the acetamide moiety may undergo hydrolysis under certain conditions. The synthesis of related compounds often involves nucleophilic addition and cyclization reactions, indicating a wide range of possible chemical transformations (Rehman et al., 2016).

Physical Properties Analysis

The physical properties of a compound like N-[2-(allyloxy)benzyl]-2-(1,3-benzodioxol-5-yl)-N-ethylacetamide, including melting point, solubility, and crystallinity, can be assessed through experimental measurements. The crystal structure analysis of similar compounds provides insights into the molecular packing and intermolecular interactions, which are crucial for understanding the compound's physical state and stability (Camerman et al., 2005).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-ethyl-N-[(2-prop-2-enoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-3-11-24-18-8-6-5-7-17(18)14-22(4-2)21(23)13-16-9-10-19-20(12-16)26-15-25-19/h3,5-10,12H,1,4,11,13-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFJMCVURHDJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1OCC=C)C(=O)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(allyloxy)benzyl]-2-(1,3-benzodioxol-5-yl)-N-ethylacetamide
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N-[2-(allyloxy)benzyl]-2-(1,3-benzodioxol-5-yl)-N-ethylacetamide
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N-[2-(allyloxy)benzyl]-2-(1,3-benzodioxol-5-yl)-N-ethylacetamide
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N-[2-(allyloxy)benzyl]-2-(1,3-benzodioxol-5-yl)-N-ethylacetamide
Reactant of Route 5
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N-[2-(allyloxy)benzyl]-2-(1,3-benzodioxol-5-yl)-N-ethylacetamide
Reactant of Route 6
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N-[2-(allyloxy)benzyl]-2-(1,3-benzodioxol-5-yl)-N-ethylacetamide

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